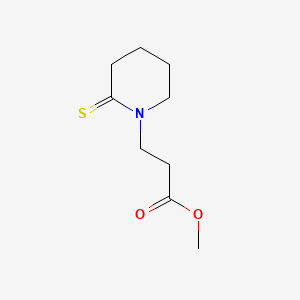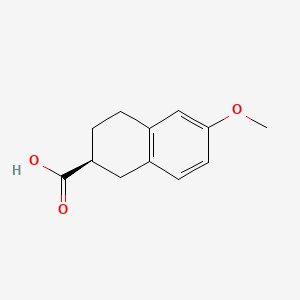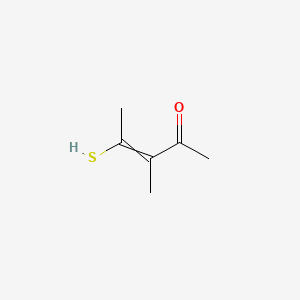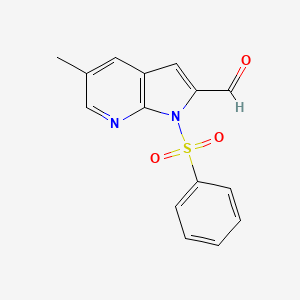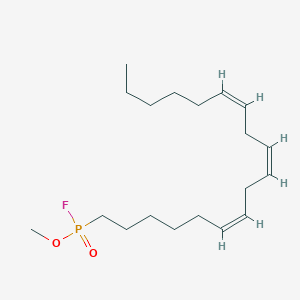
Methyl gamma-linolenyl fluorophosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl γ-Linolenyl Fluorophosphonate (MLnFP) is an analog of methyl arachidonyl fluorophosphonate (MAFP), which has been widely studied as an inhibitor of phospholipases, FAAH, and as a cannabinoid receptor ligand .
Synthesis Analysis
The synthesis of Methyl γ-Linolenyl Fluorophosphonate involves the use of methyl acetate as a solvent . The solvent can be changed by simply evaporating the methyl acetate under a gentle stream of nitrogen and immediately adding the solvent of choice .Molecular Structure Analysis
The molecular formula of Methyl γ-Linolenyl Fluorophosphonate is C19H34FO2P . The formal name is 6Z,9Z,12Z-octadecatrienyl-phosphonofluoridic acid, methyl ester .Chemical Reactions Analysis
Methyl γ-Linolenyl Fluorophosphonate is an analog of MAFP, which has been widely studied as an inhibitor of phospholipases, FAAH, and as a cannabinoid receptor ligand .Physical And Chemical Properties Analysis
Methyl γ-Linolenyl Fluorophosphonate has a molecular weight of 344.4 . It is a solution in methyl acetate . It is soluble in DMF, DMSO, and Ethanol .Scientific Research Applications
Phospholipase Inhibitor
“Methyl gamma-linolenyl fluorophosphonate” is an analog of “methyl arachidonyl fluozophosphonate (MAFP)”, which has been widely studied as an inhibitor of phospholipases . Phospholipases are enzymes that break down phospholipids, which are a class of lipids that are a major component of all cell membranes. By inhibiting these enzymes, this compound can potentially regulate cellular processes that involve the breakdown of phospholipids.
FAAH Inhibitor
The compound has also been studied as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme that breaks down endocannabinoids, which are substances produced naturally in the body that bind to cannabinoid receptors. By inhibiting FAAH, this compound could potentially regulate endocannabinoid signaling and have implications for conditions such as pain, inflammation, and mood disorders.
CB Receptor Ligand
“Methyl gamma-linolenyl fluorophosphonate” has been studied as a ligand for cannabinoid (CB) receptors . CB receptors are part of the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory. As a CB receptor ligand, this compound could potentially be used to study the function of the endocannabinoid system and develop new treatments for related conditions.
Inflammation Suppressor
In a study on colonic inflammation, “Methyl gamma-linolenyl fluorophosphonate” was used as a reference ligand to guide the docking of berberine into the active site of PLA2G4A . This suggests that the compound could potentially be used in research on inflammation and related conditions.
Phosphatidylcholine Metabolism Regulator
The compound could potentially be involved in the metabolism of phosphatidylcholine . Phosphatidylcholine is a major component of biological membranes and plays a key role in membrane-mediated cell signaling. By regulating its metabolism, this compound could potentially influence a variety of cellular processes.
Enzyme Activity Modulator
“Methyl gamma-linolenyl fluorophosphonate” has been shown to inhibit the activity of the enzyme PLA2G4A in inflammatory conditions . This suggests that the compound could potentially be used to modulate enzyme activity and study its effects on various biological processes.
Mechanism of Action
Target of Action
Methyl gamma-linolenyl fluorophosphonate is an analog of methyl arachidonyl fluorophosphonate (MAFP), which has been widely studied as an inhibitor of phospholipases , fatty acid amide hydrolase (FAAH) , and as a cannabinoid receptor ligand . These targets play crucial roles in various biochemical processes, including lipid metabolism and signal transduction.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it can inhibit phospholipases, enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances .
Biochemical Pathways
The inhibition of phospholipases by Methyl gamma-linolenyl fluorophosphonate impacts the metabolism of phospholipids, which are essential components of cell membranes and play key roles in cell signaling . The compound’s action on FAAH affects the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, mood, and memory .
Result of Action
The inhibition of phospholipases and FAAH by Methyl gamma-linolenyl fluorophosphonate can lead to changes in cell signaling and other cellular processes. For example, the inhibition of phospholipases can decrease the production of arachidonic acid, a precursor of various eicosanoids, which are signaling molecules involved in inflammatory responses .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(6Z,9Z,12Z)-1-[fluoro(methoxy)phosphoryl]octadeca-6,9,12-triene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h7-8,10-11,13-14H,3-6,9,12,15-19H2,1-2H3/b8-7-,11-10-,14-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIHGLSRUVHCML-JPFHKJGASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCP(=O)(OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCP(=O)(OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34FO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl gamma-linolenyl fluorophosphonate | |
Q & A
Q1: What is the significance of studying Methyl gamma-Linolenyl Fluorophosphonate in the context of human GIVD cytosolic phospholipase A2?
A1: Human GIVD cytosolic phospholipase A2 (cPLA2) is an enzyme involved in the release of arachidonic acid, a precursor to inflammatory mediators. Inhibiting cPLA2 is a potential therapeutic strategy for inflammatory diseases. Methyl gamma-Linolenyl Fluorophosphonate is being investigated as a potential inhibitor of cPLA2. The research detailed in these papers [1, 2] focuses on understanding the structural basis of this inhibition.
Q2: What insights do the crystal structures provide about the interaction between Methyl gamma-Linolenyl Fluorophosphonate and human GIVD cytosolic phospholipase A2?
A2: The studies utilized X-ray crystallography to determine the three-dimensional structure of human GIVD cPLA2 in complex with Methyl gamma-Linolenyl Fluorophosphonate [1, 2]. These structures reveal the specific binding interactions between the inhibitor and the enzyme's active site. This information is crucial for designing more potent and selective cPLA2 inhibitors. One study even included Terbium Chloride to further stabilize the complex for analysis [2]. Visualizing the inhibitor bound to its target provides essential information for structure-based drug design.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

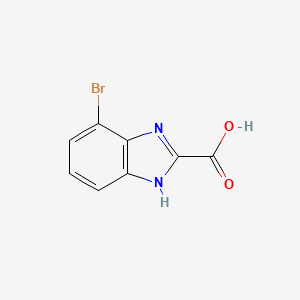
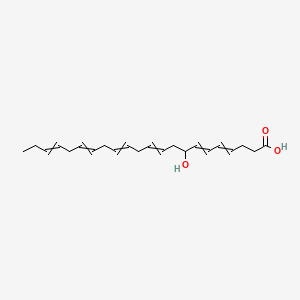

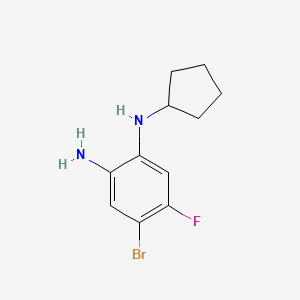
![2-[2-(Bromomethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B593936.png)
